molecular formula C14H16ClNO2 B2894523 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide CAS No. 2411248-09-2

2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide

Cat. No. B2894523
CAS RN: 2411248-09-2
M. Wt: 265.74
InChI Key: SHQAJGAOCZXMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide, also known as CPP-115, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a variety of effects on the brain and body.

Mechanism of Action

As mentioned earlier, 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide works by inhibiting GABA transaminase. This leads to an increase in GABA levels in the brain, which can have a variety of effects on the nervous system. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide can reduce neuronal excitability and promote a state of relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide are complex and not fully understood. However, it is known that increased GABA levels can have a variety of effects on the brain and body. These include reduced anxiety, improved sleep quality, and decreased seizure activity. 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide has also been shown to have potential as an analgesic, although further research is needed in this area.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide in lab experiments is its potency as a GABA transaminase inhibitor. This allows for precise control over GABA levels in the brain, which can be useful in studying the effects of GABA on various physiological and behavioral processes. However, one limitation of using 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide is its potential for off-target effects. Because GABA transaminase is not the only enzyme that 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide can interact with, it is important to carefully control for potential confounding factors in experimental design.

Future Directions

There are many potential future directions for research on 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide. One area of interest is its potential as a treatment for addiction. Because GABA is involved in the reward pathway in the brain, increasing GABA levels with 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide could potentially reduce the rewarding effects of drugs of abuse. Another area of interest is its potential as an analgesic. Because GABA is involved in pain processing, increasing GABA levels with 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide could potentially reduce pain sensitivity. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide, as well as its potential for off-target effects.

Synthesis Methods

2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with chloroacetyl chloride, followed by reaction with cyclopropylamine. The resulting product is then purified to obtain 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide in its final form.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. These include epilepsy, anxiety, depression, and addiction. In preclinical studies, 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide has shown promising results in reducing seizure activity and anxiety-like behavior in animal models.

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-8-14(17)16(11-5-6-11)9-12-7-10-3-1-2-4-13(10)18-12/h1-4,11-12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQAJGAOCZXMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CC3=CC=CC=C3O2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-cyclopropyl-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.